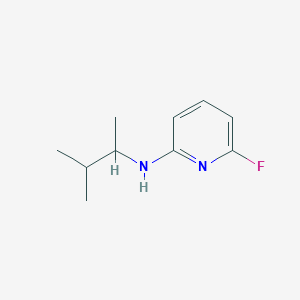
6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine is an organic compound with the molecular formula C({10})H({15})FN(_{2}) This compound features a pyridine ring substituted with a fluorine atom and an amine group attached to a 3-methylbutan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 6-fluoropyridine.
Alkylation: The 2-aminopyridine undergoes alkylation with 3-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form N-(3-methylbutan-2-yl)pyridin-2-amine.
Fluorination: The resulting compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: The compound could influence various cellular signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-N-(3-methylbutyl)pyridin-2-amine: Similar structure but with a different alkyl chain.
6-Fluoro-N-(2-methylbutan-2-yl)pyridin-2-amine: Variation in the position of the methyl group on the alkyl chain.
6-Fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine: Longer alkyl chain.
Uniqueness
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the specific alkyl chain can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15FN2/c1-7(2)8(3)12-10-6-4-5-9(11)13-10/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
RJRHCVRHUHZNDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



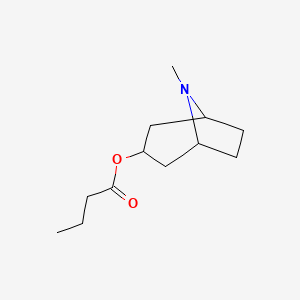
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

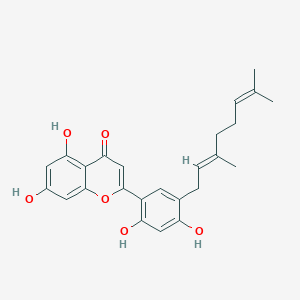
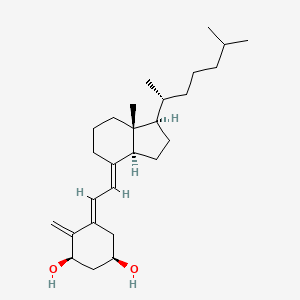
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
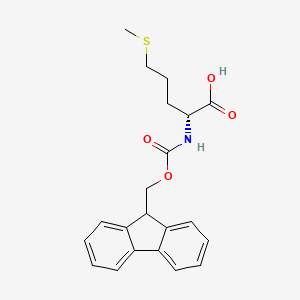
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
